A1874 is derived from the nutlin family of compounds, which are known for their role in targeting the MDM2 protein, a negative regulator of the p53 tumor suppressor. This compound is classified under epigenetic reader domains due to its mechanism of action that involves modulating protein interactions within cells. The compound's classification as a PROTAC highlights its dual functionality: it binds to both the target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein via the proteasome system .
The synthesis of A1874 involves several sophisticated chemical techniques aimed at constructing its complex molecular architecture. While specific synthetic routes for A1874 have not been extensively detailed in the literature, PROTACs are generally synthesized through:
The mechanochemical methods, which utilize solid-state reactions without solvents, have gained traction as environmentally friendly alternatives to traditional synthesis techniques .
A1874 possesses a complex molecular structure characterized by multiple functional groups that facilitate its interaction with biological targets. The specific arrangement of atoms within A1874 allows it to adopt a conformation that effectively engages with both BRD4 and the E3 ligase, leading to successful protein degradation.
The precise three-dimensional conformation of A1874 is essential for its efficacy as a PROTAC .
A1874 undergoes several key chemical reactions within cellular environments:
These reactions are pivotal in modulating protein levels within cells, thus influencing cellular processes related to cancer growth .
The mechanism of action for A1874 involves a multi-step process:
This targeted degradation mechanism allows for selective modulation of oncogenic pathways without affecting other cellular proteins significantly .
These properties are crucial for maintaining the integrity of A1874 during experiments and potential therapeutic applications.
A1874 has significant potential applications in cancer research and therapy:
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary approach in targeted cancer therapy, employing the cell’s endogenous ubiquitin-proteasome system (UPS) to degrade disease-relevant proteins. These heterobifunctional molecules consist of three key elements:
Upon forming a ternary complex (POI–PROTAC–E3 ligase), the target protein undergoes polyubiquitination, leading to its recognition and degradation by the 26S proteasome [7] [9]. Unlike small-molecule inhibitors (SMIs), which merely block protein activity (occupancy-driven), PROTACs operate via an event-driven mechanism, enabling catalytic degradation at substoichiometric concentrations and offering advantages for targets lacking enzymatic sites or with mutation-driven resistance [9].
Table 1: Key Advantages of PROTACs over Traditional Inhibitors
Feature | Small-Molecule Inhibitors | PROTACs |
---|---|---|
Mechanism | Occupancy-driven | Event-driven (catalytic) |
Target Scope | Enzymes with defined pockets | Undruggable targets (e.g., scaffolding proteins) |
Resistance | Common (mutations/overexpression) | Reduced risk (target elimination) |
Duration of Effect | Transient | Sustained (rebound requires de novo synthesis) |
A1874 is a nutlin-based PROTAC designed to degrade BRD4, a member of the Bromodomain and Extra-Terminal (BET) protein family. Its structure comprises:
A1874 induces BRD4 degradation with a DC₅₀ (half-maximal degradation concentration) of 32 nM in HCT116 colon cancer cells, achieving near-complete degradation (98%) at 100 nM [1] [3]. Functionally, it suppresses cancer cell proliferation by downregulating BRD4-dependent oncogenes (e.g., MYC, BCL-2, CCND1) and stabilizing tumor suppressor p53 via MDM2 sequestration [3] [6].
Table 2: Structural Components and Functions of A1874
Component | Chemical Origin | Role | Biological Outcome |
---|---|---|---|
POI Ligand | BET inhibitor derivative | Binds BRD4 bromodomains | Targets BRD4 for degradation |
E3 Ligand | Nutlin | Recruits MDM2 E3 ligase | Facilitates ubiquitination |
Linker | PEG-based chain | Optimizes spatial orientation | Enhances ternary complex stability |
Overall Molecule | C₅₈H₆₂Cl₃F₂N₉O₇S (MW: 1173.59) | Induces proteasomal degradation of BRD4 | Antiproliferative effects in cancer |
BRD4 is a transcriptional and epigenetic regulator frequently dysregulated in cancers. Its oncogenic roles include:
BRD4 is overexpressed in colon cancer, leukemia, melanoma, and HNSCC, correlating with poor prognosis [3] [5] [8]. Traditional BRD4 inhibitors (e.g., JQ1, I-BET151) displace BRD4 from chromatin but suffer from compensatory feedback loops (e.g., BRD4 protein upregulation). In contrast, A1874 achieves sustained BRD4 degradation, demonstrating superior efficacy in inhibiting cancer cell viability compared to inhibitors [3].
Table 3: BRD4 Functions in Normal vs. Cancer Contexts
Biological Process | Normal Function | Oncogenic Dysregulation |
---|---|---|
Transcription | Activates lineage-specific genes | Drives oncogene expression (e.g., MYC) |
Cell Cycle | Regulates G₁/S and G₂/M transition | Promotes uncontrolled proliferation |
DNA Repair | Maintains genome stability | Confers therapy resistance |
Stem Cell Identity | Supports differentiation | Sustains cancer stemness |
All compound names mentioned: A1874, PROTAC, BRD4, Nutlin, JQ1, I-BET151, CPI203, OTX015, TEN-010, GSK525762, ARV-825, MZ1.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7